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Introduction
Gne-049 is a potent and highly selective small-molecule inhibitor of the bromodomains of

CREB-binding protein (CBP) and p300.[1][2][3][4] These two proteins are closely related

transcriptional co-activators that play a critical role in regulating gene expression through their

histone acetyltransferase (HAT) activity.[5] The bromodomain of CBP/p300 recognizes

acetylated lysine residues on histones and other proteins, facilitating the recruitment of the

transcriptional machinery to specific gene promoters and enhancers.

In various cancers, including castration-resistant prostate cancer (CRPC) and estrogen

receptor-positive (ER+) breast cancer, the signaling pathways driven by the androgen receptor

(AR) and estrogen receptor (ER), respectively, are crucial for tumor growth and survival.[1][6][7]

CBP/p300 act as essential co-activators for both AR and ER.[6][7] By inhibiting the CBP/p300

bromodomains, Gne-049 disrupts their ability to engage with chromatin, leading to a reduction

in histone H3 lysine 27 acetylation (H3K27Ac) at the regulatory regions of AR and ER target

genes.[5][8] This, in turn, suppresses the expression of key oncogenes like MYC and hinders

cancer cell proliferation.[2][3] Preclinical studies in various xenograft models have

demonstrated the in vivo efficacy of Gne-049 in inhibiting tumor growth.[2][8]
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Gne-049 exerts its anti-tumor effects by disrupting the transcriptional co-activator function of

CBP/p300 in hormone receptor-driven cancers. The diagram below illustrates the signaling

pathway affected by Gne-049 in the context of androgen receptor signaling in prostate cancer.
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Caption: Gne-049 inhibits the CBP/p300 bromodomain, preventing histone acetylation and

subsequent transcription of androgen receptor (AR) target genes, ultimately blocking tumor cell

proliferation.

Quantitative Data from Xenograft Studies
The efficacy of Gne-049 has been evaluated in several patient-derived xenograft (PDX) models

of castration-resistant prostate cancer. The following tables summarize the tumor growth

inhibition (TGI) observed in these studies.

PDX Model
Treatment
Group

Dose &
Schedule

Duration

Tumor
Growth
Inhibition
(TGI)

Reference

LuCaP-77 Gne-049
30 mg/kg,

p.o., BID
21 days 86% [2]

LuCaP-77
Gne-049 +

Enzalutamide

30 mg/kg

(Gne-049) +

10 mg/kg

(Enza)

21 days 106% [2]

LuCaP-96.1 Gne-049
30 mg/kg,

p.o., BID
21 days 75% [2]

LuCaP-96.1
Gne-049 +

Enzalutamide

30 mg/kg

(Gne-049) +

10 mg/kg

(Enza)

21 days 118% [2]

LuCAP-35V Gne-049
30 mg/kg,

p.o., BID
21 days 91% [2]

LuCAP-35V
Gne-049 +

Enzalutamide

30 mg/kg

(Gne-049) +

10 mg/kg

(Enza)

21 days 105% [2]
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p.o. = oral gavage; BID = twice daily

Experimental Protocols
Patient-Derived Xenograft (PDX) Model Establishment
This protocol outlines the general steps for establishing prostate cancer PDX models, a crucial

step before drug efficacy studies.

1. Obtain Fresh
Patient Tumor Tissue

2. Subcutaneously Implant
Tumor Fragments into

Immunocompromised Mice

3. Monitor Mice for
Tumor Growth

4. Passage Tumors to
Expand the PDX Line

5. Expand Cohorts for
Efficacy Studies

Click to download full resolution via product page

Caption: Workflow for the establishment of patient-derived xenograft (PDX) models.

Protocol Details:

Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under sterile

conditions.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b15572026?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572026?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Implantation:

Anesthetize immunocompromised mice (e.g., NSG or SCID mice).

Subcutaneously implant small fragments of the tumor tissue (approximately 1-3 mm³) into

the flank of the mice.

Tumor Growth Monitoring:

Monitor the mice regularly for tumor formation and growth.

Measure tumor volume twice weekly using calipers (Volume = (Length × Width²) / 2).

Passaging:

When tumors reach a specific size (e.g., 1000-1500 mm³), euthanize the mouse and

harvest the tumor under sterile conditions.

Fragment the tumor and implant it into new host mice to expand the PDX line.

Expansion for Studies: Once the PDX line is established and demonstrates consistent

growth, expand the number of tumor-bearing mice to generate cohorts for therapeutic

studies.

Gne-049 Administration in PDX Models
This protocol provides a detailed methodology for the oral administration of Gne-049 in tumor-

bearing mice for efficacy and pharmacodynamic studies.

1. Establish Tumors
(150-350 mm³)

2. Randomize Mice
into Treatment Groups

3. Prepare & Administer Gne-049
(e.g., 30 mg/kg, p.o., BID)

4. Monitor Tumor Volume
& Body Weight

5. Collect Tumors at
Study Endpoint for Analysis

Click to download full resolution via product page

Caption: Experimental workflow for Gne-049 administration in xenograft models.

Protocol Details:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b15572026?utm_src=pdf-body
https://www.benchchem.com/product/b15572026?utm_src=pdf-body
https://www.benchchem.com/product/b15572026?utm_src=pdf-body-img
https://www.benchchem.com/product/b15572026?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572026?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Animal and Tumor Preparation:

Use established PDX models with tumors grown to a mean volume of approximately 150-

350 mm³.

Randomize animals into treatment groups (e.g., vehicle control, Gne-049, combination

therapy) with 5-10 mice per group.[2]

Gne-049 Formulation (Vehicle Preparation):

Prepare a suspension of Gne-049 in a vehicle solution suitable for oral administration. A

commonly used vehicle is 0.5% (w/v) methylcellulose and 0.2% (w/v) Tween 80 in sterile

water.[2]

The vehicle for the control group should be identical but without the active compound.

Dosing and Administration:

Dosage: A typical effective dose for Gne-049 is 30 mg/kg.[2]

Administration Route: Administer the compound via oral gavage (p.o.).[2][9]

Schedule: A common dosing schedule is twice daily (BID).[2]

Volume: The total volume administered should be approximately 100 µL per mouse.[2]

Monitoring and Efficacy Assessment:

Measure tumor volume and body weight twice weekly to monitor efficacy and toxicity.

Tumor Growth Inhibition (TGI) is a key endpoint to assess efficacy.

Pharmacodynamic (PD) Studies:

For PD studies, animals can be dosed for a shorter duration (e.g., 7 days).[2]

Collect tumors at a specific time point after the last dose (e.g., 3-4 hours) to analyze

biomarkers such as H3K27Ac levels or target gene expression.[2]
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Concluding Remarks
Gne-049 represents a promising therapeutic agent for cancers driven by aberrant hormone

receptor signaling. The protocols and data presented here provide a foundational framework for

researchers to design and execute preclinical studies to further investigate the therapeutic

potential of CBP/p300 bromodomain inhibition in various xenograft models. Careful adherence

to these methodologies will ensure the generation of robust and reproducible data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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